

# BI-1347: A Potent and Selective Chemical Probe for CDK8/19 Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyclin-dependent kinase 8 (CDK8) and its close homolog, CDK19, have emerged as critical regulators of gene transcription through their association with the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The kinase activity of the CDK8/19 submodule within the Mediator complex plays a pivotal role in various signaling pathways implicated in cancer and other diseases. **BI-1347** is a highly potent and selective small molecule inhibitor of CDK8 and CDK19, making it an invaluable tool for elucidating the biological functions of these kinases and exploring their therapeutic potential. This technical guide provides a comprehensive overview of **BI-1347**, including its biochemical and cellular activities, selectivity profile, and detailed protocols for its use in key experimental assays.

## Data Presentation Biochemical and Cellular Activity of BI-1347



| Parameter                           | Value           | Cell Line/System  | Reference |
|-------------------------------------|-----------------|-------------------|-----------|
| CDK8 IC50                           | 1 nM            | Cell-free assay   | [1][2][3] |
| 1.1 nM                              | Cell-free assay | [4][5]            |           |
| 1.4 nM                              | Cell-free assay | [6]               | _         |
| 1.8 nM                              | Cell-free assay | [7]               |           |
| CDK19 IC50                          | 1.7 nM          | Cell-free assay   | [6]       |
| CDK8 Kd                             | 0.77 nM         | Biochemical assay | [8]       |
| Inhibition of pSTAT1<br>(S727) IC50 | 3 nM            | NK-92 cells       |           |
| Inhibition of proliferation IC50    | 7 nM            | MV-4-11b cells    | [1]       |
| Secretion of Perforin<br>EC50       | 10 nM           | NK-92 cells       | [1]       |
| 7.2 nM                              | NK92MI cells    | [4]               |           |

## **Selectivity Profile of BI-1347**

**BI-1347** exhibits exceptional selectivity for CDK8 and CDK19 over a wide range of other kinases. In a panel of 326 kinases, CDK19 was the only other kinase inhibited with an IC50 value below 1.0  $\mu$ M.[7] A selectivity ratio of over 300-fold was observed for all other kinases tested.[7]



| Kinase | IC50 (nM) |
|--------|-----------|
| CDK8   | 1.5       |
| CDK11  | 1.7       |
| MLCK   | 531       |
| AURKB  | 809       |
| FLT3   | 1360      |
| ICK    | 2390      |
| STK16  | 3550      |

Data from an Invitrogen kinase panel screened at 10 µM.

Pharmacokinetic Properties of BI-1347 in Mice

| Parameter           | -<br>Value                   | Route of Administration |
|---------------------|------------------------------|-------------------------|
| Clearance           | 14% of liver blood flow (QH) | Intravenous (i.v.)      |
| Bioavailability (F) | Excellent                    | Oral (p.o.)             |

After a 25 mg/kg oral dose, the plasma concentration of **BI-1347** at 24 hours was approximately 100-fold higher than its CDK8 IC50.[7]

## Experimental Protocols In Vitro Kinase Assay

This protocol is adapted from a general luminescence-based kinase assay and can be used to determine the IC50 of **BI-1347** for CDK8/19.

#### Materials:

- Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex
- Kinase substrate (e.g., a peptide with a CDK8/19 phosphorylation motif)



- ATP
- BI-1347
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of BI-1347 in kinase assay buffer.
- In a 384-well plate, add the diluted **BI-1347** or DMSO (vehicle control).
- Add the CDK8/Cyclin C or CDK19/Cyclin C enzyme to each well.
- Add the kinase substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo<sup>™</sup> Kinase Assay Kit according to the manufacturer's instructions.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each BI-1347 concentration relative to the DMSO control
  and determine the IC50 value by fitting the data to a dose-response curve.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of BI-1347 to CDK8/19 in a cellular context.

#### Materials:

Cancer cell line of interest (e.g., MV-4-11)



- BI-1347
- DMSO
- PBS with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- Equipment for Western blotting

#### Procedure:

- Culture cells to 80-90% confluency.
- Treat cells with various concentrations of BI-1347 or DMSO for a specified time (e.g., 1-2 hours).
- Harvest the cells and wash with ice-cold PBS containing inhibitors.
- Resuspend the cell pellets in PBS with inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble CDK8 or CDK19 in the supernatant by Western blotting.
- A shift in the melting curve to a higher temperature in the presence of BI-1347 indicates target engagement.



## Western Blotting for Phospho-STAT1 (Ser727)

This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727 by BI-1347.

#### Materials:

- Cancer cell line (e.g., NK-92)
- BI-1347
- DMSO
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Equipment for Western blotting

#### Procedure:

- Seed cells and allow them to adhere overnight.
- Treat cells with various concentrations of BI-1347 or DMSO for the desired time.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total STAT1 antibody for loading control.

## In Vivo Xenograft Study

This is a general protocol for assessing the anti-tumor efficacy of **BI-1347** in a murine xenograft model.

#### Materials:

- Immunodeficient mice (e.g., NOD-SCID or NSG)
- Cancer cell line (e.g., MV-4-11 for AML or B16-F10 for melanoma)
- BI-1347
- Vehicle for oral gavage (e.g., 0.5% Natrosol)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously or intravenously inject the cancer cells into the mice.
- Allow the tumors to establish to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer BI-1347 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4][7]
   Administer the vehicle to the control group.
- Measure tumor volume with calipers at regular intervals.



- Monitor the body weight and general health of the mice.
- At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for pSTAT1).

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page



## **Experimental Workflows**



Click to download full resolution via product page





Click to download full resolution via product page



### Conclusion

**BI-1347** is a powerful and selective chemical probe for investigating the roles of CDK8 and CDK19 in health and disease. Its high potency, excellent selectivity, and suitability for both in vitro and in vivo studies make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of **BI-1347** in dissecting the complex biology of the Mediator complex and exploring the therapeutic potential of CDK8/19 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mediator kinase module: an interface between cell signaling and transcription PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- To cite this document: BenchChem. [BI-1347: A Potent and Selective Chemical Probe for CDK8/19 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606071#bi-1347-as-a-chemical-probe-for-cdk8-19-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com